P 物质

描述

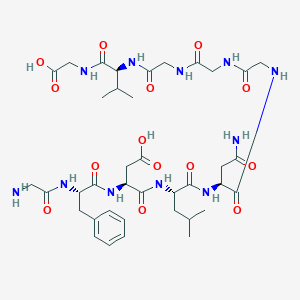

Substance P: is an undecapeptide, meaning it is composed of a chain of eleven amino acid residues. It belongs to the tachykinin family of neuropeptides and acts as both a neurotransmitter and a neuromodulator. Substance P is primarily found in the brain and spinal cord and is associated with inflammatory processes and pain. It was first discovered in 1931 by Ulf von Euler and John H. Gaddum as a tissue extract that caused intestinal contraction in vitro .

科学研究应用

Chemistry: Substance P is used as a model peptide in studies of peptide synthesis and modification. It helps in understanding the principles of peptide bond formation and the effects of amino acid substitutions on peptide structure and function.

Biology: In biological research, Substance P is studied for its role in neurotransmission and neuromodulation. It is used to investigate the mechanisms of pain perception and inflammatory responses.

Medicine: Substance P has significant implications in medical research, particularly in the development of pain management therapies. It is also explored for its role in wound healing and its potential use in treating chronic inflammatory diseases .

Industry: In the pharmaceutical industry, Substance P is used in the development of drugs targeting neurokinin receptors. It is also employed in diagnostic assays to measure its levels in biological fluids .

准备方法

Synthetic Routes and Reaction Conditions: Substance P is synthesized in the ribosomes as a larger protein and then enzymatically converted into the active peptide. The synthetic route involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide and activators such as hydroxybenzotriazole to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of Substance P involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography, and characterized by mass spectrometry and amino acid analysis .

化学反应分析

Types of Reactions: Substance P undergoes various chemical reactions, including:

Oxidation: Involves the conversion of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Use of different amino acid derivatives during peptide synthesis.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Analog peptides with modified biological activities

作用机制

Substance P exerts its effects by binding to the neurokinin 1 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C, respectively. This cascade results in various cellular responses, including the release of pro-inflammatory cytokines and modulation of pain signals .

相似化合物的比较

Neurokinin A: Shares a similar structure and biological activity with Substance P. It also binds to neurokinin receptors and is involved in pain transmission and inflammatory responses.

Neurokinin B: Another member of the tachykinin family, involved in pain transmission and hematopoietic regulation.

Uniqueness: Substance P is unique due to its widespread distribution in the nervous system and its dual role as a neurotransmitter and neuromodulator. Its ability to modulate pain and inflammation makes it a critical target for therapeutic interventions .

属性

IUPAC Name |

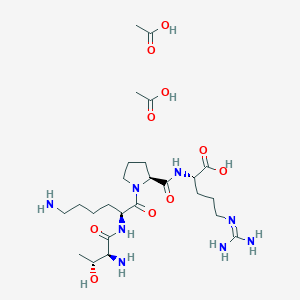

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Substance P exert its effects?

A1: Substance P primarily acts by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor found on various cell types, including neurons, immune cells, and endothelial cells. [, , , ] This binding triggers intracellular signaling cascades, leading to diverse physiological effects, including pain transmission, inflammation, vasodilation, and immune modulation. [, , , , , , , ]

Q2: What is the role of Substance P in pain perception?

A2: Substance P, released from sensory nerve endings in the spinal cord, plays a crucial role in transmitting pain signals, particularly in sensitized states or hyperalgesia. [, ] It contributes to the increased sensitivity to pain following injury or inflammation. [, ]

Q3: Can you elaborate on the involvement of nitric oxide (NO) in Substance P-induced vasodilation?

A3: Research suggests that Substance P-mediated vasodilation, particularly in the forearm, is significantly mediated by nitric oxide (NO). [] Studies using NO synthase inhibitors like NG-monomethyl-L-arginine have shown substantial inhibition of Substance P-induced vasodilation, indicating NO's crucial role in this process. []

Q4: What is the molecular formula and weight of Substance P?

A4: Substance P is an undecapeptide with the molecular formula C63H98N18O13S and a molecular weight of 1347.63 g/mol. [, ]

Q5: How do structural modifications of Substance P affect its activity?

A6: Studies using various Substance P analogs reveal that modifications, especially at the N- and C-terminus, significantly impact its activity. Removing amino acids from the N-terminus considerably decreases potency, while C-terminal truncations render analogs almost inactive. []

Q6: Are there any specific amino acid sequences within Substance P crucial for its activity?

A7: Research suggests that the C-terminal four-amino-acid sequence of Substance P (phenylalanine-glycine-leucine-methionine-amide, FGLM) plays a crucial role in its biological activity. This tetrapeptide, in synergy with insulin-like growth factor-1 (IGF-1), significantly enhances the adhesion of corneal epithelial cells to the fibronectin matrix. [] This effect is mediated by up-regulating integrin α5 expression, suggesting the importance of this sequence for Substance P's effects on cell adhesion and migration. []

Q7: Have NK1 receptor antagonists proven effective in treating pain in clinical trials?

A10: Despite promising preclinical findings demonstrating the ability of NK1 receptor antagonists to reduce pain in sensitized states, clinical trials have yielded inconsistent results. [] Factors contributing to this discrepancy between preclinical and clinical outcomes require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)